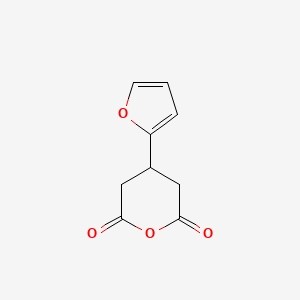

4-(Furan-2-yl)oxane-2,6-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(furan-2-yl)oxane-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-8-4-6(5-9(11)13-8)7-2-1-3-12-7/h1-3,6H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQGRAZDUMMKOKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)OC1=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Chemical Synthesis of 4 Furan 2 Yl Oxane 2,6 Dione

Retrosynthetic Analysis and Strategic Disconnections for 4-(Furan-2-yl)oxane-2,6-dione

A retrosynthetic analysis of this compound identifies two primary strategic disconnections. The most intuitive disconnection is across the anhydride (B1165640) C-O bonds, leading back to the precursor, 3-(furan-2-yl)pentanedioic acid. This dicarboxylic acid is a key intermediate in many synthetic approaches.

A second strategic disconnection can be made at the C-C bond between the furan (B31954) ring and the oxane ring. This approach simplifies the synthesis to a furan nucleophile or organometallic species and a suitable electrophilic partner derived from a C5 dicarbonyl compound. This disconnection opens the door to convergent syntheses where the two main fragments of the molecule are prepared separately and then joined.

Classical Synthetic Routes to this compound

Traditional synthetic methods for constructing the this compound scaffold have historically relied on well-established cyclization and multi-step precursor synthesis strategies.

The most direct classical route to this compound involves the intramolecular cyclization of 3-(furan-2-yl)pentanedioic acid. This transformation is typically achieved by dehydration of the dicarboxylic acid using a variety of reagents. Acetic anhydride is a common and effective dehydrating agent for this purpose, often requiring heating to drive the reaction to completion. Other reagents such as acetyl chloride or thionyl chloride can also be employed. The precursor, 3-(furan-2-yl)pentanedioic acid, can be synthesized through methods like the Michael addition of a furan-derived nucleophile to a suitable acceptor.

| Precursor | Reagent | Conditions | Product |

| 3-(Furan-2-yl)pentanedioic acid | Acetic anhydride | Heat | This compound |

| 3-(Furan-2-yl)pentanedioic acid | Acetyl chloride | Reflux | This compound |

This table illustrates common cyclization reactions for the synthesis of this compound.

A versatile multi-step synthesis of this compound can be designed starting from readily available precursors such as furan-2-carbaldehyde and diethyl malonate. A potential synthetic sequence is outlined below:

Knoevenagel Condensation: Furan-2-carbaldehyde is reacted with diethyl malonate in the presence of a base like piperidine (B6355638) to yield diethyl 2-(furan-2-ylmethylene)malonate.

Michael Addition: The resulting α,β-unsaturated ester undergoes a Michael addition with a cyanide nucleophile, followed by hydrolysis and decarboxylation to afford 3-(furan-2-yl)pentanedioic acid.

Cyclization: The synthesized dicarboxylic acid is then cyclized using a dehydrating agent like acetic anhydride to furnish the final product, this compound.

This pathway allows for the construction of the target molecule from simple and inexpensive starting materials, making it suitable for larger-scale preparations.

| Step | Starting Materials | Reagents | Intermediate/Product |

| 1 | Furan-2-carbaldehyde, Diethyl malonate | Piperidine, Ethanol | Diethyl 2-(furan-2-ylmethylene)malonate |

| 2 | Diethyl 2-(furan-2-ylmethylene)malonate | KCN, H2O, H+ | 3-(Furan-2-yl)pentanedioic acid |

| 3 | 3-(Furan-2-yl)pentanedioic acid | Acetic anhydride | This compound |

This table outlines a multi-step synthesis of this compound.

Modern Catalytic Approaches for this compound Elaboration

Recent advancements in catalysis have provided more efficient and selective methods for the synthesis of complex molecules like this compound. These approaches often lead to higher yields, milder reaction conditions, and greater functional group tolerance.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules. In the context of this compound derivatives, chiral amines or phosphoric acids can be employed to catalyze the enantioselective Michael addition of precursors, leading to chiral dicarboxylic acids. Subsequent cyclization of these enantiomerically enriched diacids would then yield chiral this compound derivatives. For instance, a chiral secondary amine catalyst could facilitate the asymmetric addition of a pro-nucleophile to a furan-containing α,β-unsaturated aldehyde, setting the stereocenter that is retained in the final product.

| Catalyst Type | Reaction | Key Feature |

| Chiral Secondary Amine | Asymmetric Michael Addition | Enantioselective C-C bond formation |

| Chiral Phosphoric Acid | Asymmetric Conjugate Addition | Control of stereochemistry |

This table summarizes the application of organocatalysis in the synthesis of chiral derivatives of this compound.

Transition metal-catalyzed cross-coupling reactions, particularly those employing palladium, offer a convergent and efficient strategy for constructing the C-C bond between the furan and oxane rings. nih.govyoutube.comyoutube.com A plausible approach involves the coupling of a furan-based organometallic reagent, such as 2-furylboronic acid, with a suitable electrophile containing the oxane-2,6-dione precursor skeleton. For example, a 4-halo-oxane-2,6-dione derivative could be coupled with 2-furylboronic acid under Suzuki-Miyaura conditions. youtube.com The development of specialized ligands has significantly broadened the scope of these reactions, allowing for the coupling of a wide range of substrates under mild conditions. nih.gov

| Reaction Type | Coupling Partners | Catalyst System | Key Advantage |

| Suzuki-Miyaura Coupling | 2-Furylboronic acid, 4-Bromo-oxane-2,6-dione | Pd(PPh3)4, Base | Convergent and efficient C-C bond formation |

| Stille Coupling | 2-(Tributylstannyl)furan, 4-Iodo-oxane-2,6-dione | Pd(OAc)2, PPh3 | Mild reaction conditions |

This table presents transition metal-catalyzed coupling reactions for the synthesis of the this compound skeleton.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Furan 2 Yl Oxane 2,6 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of 4-(Furan-2-yl)oxane-2,6-dione

High-resolution NMR spectroscopy would be the primary tool for determining the solution-state structure and conformational preferences of this compound. The oxane-2,6-dione ring is expected to adopt a chair-like conformation, and the position and orientation of the furan (B31954) substituent would be a key area of investigation.

2D NMR Techniques (COSY, HSQC, HMBC) for Ascribing Complex Connectivity

To unambiguously assign the proton (¹H) and carbon (¹³C) signals and establish the bonding network, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the molecule. It would be crucial for tracing the connectivity of the protons on the oxane ring and identifying the protons of the furan ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the carbon signals based on their attached, and previously assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). It would be instrumental in connecting the furan substituent to the oxane ring by showing correlations between the furan protons and the carbons of the oxane ring, and vice-versa.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below. The exact values would be dependent on experimental conditions, such as the solvent used.

| Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H-4 | To C-2, C-6, C-3, C-5, C-2' | ||

| H-3, H-5 | To C-4, C-2, C-6 | ||

| H-3', H-4' | To C-2', C-5' | ||

| H-5' | To C-2', C-3', C-4' | ||

| C-2, C-6 | - | ~170 | From H-3, H-5 |

| C-4 | - | From H-3, H-5, H-3' | |

| C-3, C-5 | - | From H-4 | |

| C-2' | - | From H-4, H-3', H-4' | |

| C-3' | - | From H-4', H-5' | |

| C-4' | - | From H-3', H-5' | |

| C-5' | - | From H-3', H-4' |

NOESY and ROESY Experiments for Stereochemical and Spatial Proximity Determination

To probe the stereochemistry and through-space relationships of the atoms, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be employed. These experiments detect protons that are close to each other in space, regardless of whether they are directly bonded. This information would be critical for determining the relative orientation of the furan ring with respect to the oxane ring and for establishing the axial or equatorial disposition of the substituent.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Interactions in this compound

Fourier-transform infrared (FT-IR) and Raman spectroscopy would provide valuable information about the functional groups present in the molecule.

FT-IR Spectroscopy: The most prominent features in the IR spectrum would be the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the anhydride (B1165640) group. Due to coupling, two distinct bands would be expected. Other key absorptions would include C-O-C stretching of the ether linkage in the furan and the anhydride ring, and C-H stretching and bending vibrations of the aliphatic and aromatic portions of the molecule.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The C=C stretching vibrations of the furan ring are often more intense in the Raman spectrum than in the IR spectrum.

A table of expected vibrational frequencies is provided below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Anhydride C=O stretch (asymmetric) | ~1820 - 1780 | FT-IR |

| Anhydride C=O stretch (symmetric) | ~1760 - 1740 | FT-IR |

| Furan C=C stretch | ~1600 - 1450 | Raman, FT-IR |

| C-O-C stretch (anhydride) | ~1100 - 1000 | FT-IR |

| C-O-C stretch (furan) | ~1250 - 1150 | FT-IR |

Mass Spectrometry (HRMS, MS/MS) for Molecular Formula Validation and Fragmentation Pathway Analysis of this compound

Mass spectrometry would be used to determine the molecular weight and elemental composition of the compound, as well as to gain insight into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₉H₈O₄).

Tandem Mass Spectrometry (MS/MS): By isolating the molecular ion and subjecting it to fragmentation, MS/MS experiments would reveal characteristic fragmentation patterns. Expected fragmentation pathways could include the loss of CO and CO₂, and cleavage of the furan ring or the oxane ring.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation of this compound

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information. This technique would allow for the precise determination of bond lengths, bond angles, and torsional angles in the solid state. It would also unambiguously establish the absolute stereochemistry if the compound is chiral and has been resolved into its enantiomers.

Chiroptical Spectroscopy (CD/ORD) for Chiral this compound Isomers

If this compound is synthesized as a racemic mixture, techniques would be required to separate and characterize the individual enantiomers. Chiroptical spectroscopy would be essential for this analysis.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD): These techniques measure the differential absorption and rotation of left and right-handed circularly polarized light. For a chiral molecule, the CD and ORD spectra would be non-zero and would be mirror images for the two enantiomers. These techniques are highly sensitive to the stereochemical arrangement of the molecule and would be crucial for assigning the absolute configuration of each enantiomer, often in conjunction with theoretical calculations.

Theoretical and Computational Investigations of 4 Furan 2 Yl Oxane 2,6 Dione

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in studying the electronic properties of molecules. DFT methods, such as those using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to optimize the molecular geometry and calculate electronic energies. researchgate.netnih.gov These calculations provide a foundation for understanding the molecule's stability and intrinsic properties.

For 4-(Furan-2-yl)oxane-2,6-dione, DFT would be used to find the most stable three-dimensional arrangement of its atoms and to calculate its total energy, which is indicative of its thermodynamic stability.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A large gap suggests high stability, whereas a small gap indicates higher reactivity. malayajournal.org

In this compound, FMO analysis would reveal the distribution of these orbitals. The HOMO is likely to be concentrated on the electron-rich furan (B31954) ring, while the LUMO would likely be located around the electron-withdrawing carbonyl groups of the oxane-2,6-dione ring. researchgate.netmalayajournal.org This distribution helps predict how the molecule will interact with electrophiles and nucleophiles.

Interactive Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: These values are illustrative and based on typical results for similar furan derivatives. malayajournal.org)

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 | Indicates electron-donating capability. |

| LUMO Energy | -1.8 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.7 | Suggests moderate chemical stability and reactivity. |

A Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. malayajournal.org The MEP map illustrates regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack.

For this compound, an MEP analysis would be expected to show significant negative potential around the oxygen atoms of the two carbonyl groups in the oxane ring, identifying them as primary sites for hydrogen bonding and electrophilic interaction. The furan ring's oxygen atom would also contribute to a region of negative potential. Positive potential would likely be concentrated around the hydrogen atoms. tandfonline.com

Conformational Analysis and Energy Landscapes

Conformational analysis is used to identify the different spatial arrangements (conformations) of a molecule and determine their relative stabilities. organicchemistrytutor.comyoutube.com For a flexible molecule like this compound, which contains a six-membered oxane ring, techniques like molecular mechanics and molecular dynamics simulations are employed. tandfonline.com

The oxane-2,6-dione ring can adopt several conformations, such as chair, boat, and twist-boat forms. rsc.orgdalalinstitute.com A potential energy surface (PES) scan can be performed by systematically rotating the bonds to map the energy landscape and identify the lowest energy conformers. imperial.ac.uk Studies on similar heterocyclic systems show that the chair conformation is often the most stable. youtube.com The orientation of the bulky furan-2-yl substituent (axial vs. equatorial) would significantly impact the stability of these conformers due to steric hindrance. youtube.com

Interactive Table 2: Hypothetical Relative Energies of this compound Conformers (Note: These values are illustrative, based on general principles of conformational analysis of cyclohexanes. youtube.com)

| Conformation (Furan position) | Relative Energy (kcal/mol) | Stability |

|---|---|---|

| Chair (Equatorial) | 0.0 | Most Stable |

| Chair (Axial) | +5.0 | Less Stable |

| Twist-Boat | +6.0 | Less Stable |

| Boat | +7.5 | Least Stable |

Reaction Mechanism Predictions for this compound Transformations via Transition State Theory

Computational chemistry can predict the most likely pathways for chemical reactions by applying transition state theory. nih.gov This involves calculating the potential energy surface for a reaction, identifying the structures of reactants, products, and the high-energy transition state that connects them. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. researchgate.net

A plausible transformation for this compound is the hydrolysis of the anhydride-like oxane ring, a reaction common to lactones and anhydrides. researchgate.netnih.govacs.org Theoretical calculations could model the attack of a water molecule on one of the carbonyl carbons, proceeding through a tetrahedral intermediate to the ring-opened product. nih.gov Calculating the activation barriers for different potential pathways (e.g., acid or base-catalyzed hydrolysis) allows for the prediction of the most favorable reaction mechanism. nih.gov Another possible reaction is the ring-opening of the furan moiety. aip.orgrsc.org

Interactive Table 3: Hypothetical Energy Profile for a Reaction of this compound (Note: Values are illustrative for a generic hydrolysis reaction.)

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +20.5 |

| Products | -10.0 |

Molecular Docking and Interaction Studies with Non-Biological Receptor Models for Supramolecular Assembly

Molecular docking is a computational technique used to predict how a molecule (a ligand) binds to a receptor. researchgate.net While often used in drug design, it is also a valuable tool in supramolecular chemistry to study the formation of host-guest assemblies with non-biological receptors like cyclodextrins or calixarenes.

For this compound, docking studies could predict its ability to form inclusion complexes. The furan ring could fit into the hydrophobic cavity of a host molecule, while the polar oxane-dione portion could interact with the host's rim via hydrogen bonds. The results of a docking simulation are typically ranked by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). nih.gov These studies can guide the design of new materials based on the self-assembly of this molecule.

QSAR (Quantitative Structure-Activity Relationship) Modeling in the Context of Non-Biological Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical method used to develop a mathematical relationship between the chemical structure of a series of compounds and a specific property or activity. researchgate.net While common in medicinal chemistry, QSAR can also be applied to non-biological contexts, such as predicting material properties, reactivity, or environmental fate.

For a series of derivatives of this compound, a QSAR model could be developed to predict a property of interest, for instance, its efficiency as a monomer in polymerization. This involves calculating a set of molecular descriptors for each derivative. These descriptors quantify various aspects of the molecular structure, such as size, shape, and electronic properties (e.g., polar surface area, dipole moment, HOMO/LUMO energies). researchgate.net A statistical model is then built to correlate these descriptors with the observed activity. The predictive power of the model is assessed using statistical metrics like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). researchgate.net

Interactive Table 4: Examples of Descriptors for QSAR Modeling of this compound Derivatives (Note: This table lists typical descriptors used in QSAR studies of furanone derivatives. researchgate.net)

| Descriptor Class | Example Descriptors | Property Represented |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO Energies | Charge distribution, reactivity |

| Topological | Molecular Weight, Wiener Index | Size, branching |

| Physicochemical | LogP, Polar Surface Area (PSA) | Lipophilicity, polarity |

Reactivity and Chemical Transformations of 4 Furan 2 Yl Oxane 2,6 Dione

Ring-Opening Reactions of the Lactone Moiety in 4-(Furan-2-yl)oxane-2,6-dione

The oxane-2,6-dione ring is a derivative of glutaric anhydride (B1165640) and is highly susceptible to nucleophilic attack. This reactivity leads to the opening of the anhydride ring to form various dicarboxylic acid derivatives. Such reactions are foundational in utilizing cyclic anhydrides as building blocks in organic synthesis.

Hydrolysis and Alcoholysis Reactions

Hydrolysis: In the presence of water, the anhydride ring of this compound is expected to undergo hydrolysis to yield 3-(furan-2-yl)pentanedioic acid. This reaction involves the nucleophilic attack of a water molecule on one of the carbonyl carbons, followed by the cleavage of the acyl-oxygen bond.

Alcoholysis: The reaction with alcohols (alcoholysis) results in a monoester derivative. When treated with an alcohol (ROH), the anhydride ring opens to form a 4-carboxy-4-(furan-2-yl)butanoate ester. This process is often catalyzed by either acid or base. The asymmetric nature of this reaction can be exploited in organocatalysis using chiral Lewis bases to achieve enantioselectivity.

Table 1: Expected Products from Hydrolysis and Alcoholysis

| Reactant | Nucleophile | Product |

|---|---|---|

| This compound | Water (H₂O) | 3-(Furan-2-yl)pentanedioic acid |

| This compound | Alcohol (ROH) | Alkyl 4-carboxy-4-(furan-2-yl)butanoate |

Aminolysis and Related Nucleophilic Ring-Opening Pathways

Aminolysis: The reaction of the anhydride with primary or secondary amines is typically rapid and results in the formation of a monoamide-monocarboxylic acid. This aminolysis reaction is a highly efficient method for creating amide bonds without the need for coupling agents.

Other Nucleophiles: Other nucleophiles, such as thiols, can also participate in ring-opening reactions. Organocatalysts, particularly those based on thiourea, have been shown to be effective in promoting the enantioselective thiolysis of cyclic anhydrides, yielding thioesters with high optical purity.

Table 2: Products from Aminolysis and Thiolysis

| Reactant | Nucleophile | Product Class |

|---|---|---|

| This compound | Amine (RNH₂) | 4-(Furan-2-yl)-5-(alkylamino)-5-oxopentanoic acid |

| This compound | Thiol (RSH) | Alkyl 4-(furan-2-yl)-5-oxo-5-thioxopentanoate |

Reactions Involving the Furan (B31954) Ring of this compound

The furan ring is an electron-rich aromatic heterocycle that readily participates in a variety of reactions, including electrophilic substitution and cycloadditions.

Electrophilic Aromatic Substitution on the Furan Moiety

Furan is significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution, with reactions proceeding under much milder conditions. Substitution occurs preferentially at the C5 position (the other position alpha to the oxygen atom), as the intermediate carbocation is more effectively stabilized by resonance involving the oxygen's lone pair of electrons.

Common electrophilic substitution reactions for furans include:

Nitration: Typically performed with mild reagents like acetyl nitrate (B79036) to avoid ring degradation.

Halogenation: Bromination and chlorination can occur readily, often without a Lewis acid catalyst.

Sulfonation: Can be achieved using reagents like the pyridine-SO₃ complex.

Friedel-Crafts Reactions: Acylation is more common than alkylation and usually requires milder conditions than those used for benzene.

The oxane-2,6-dione substituent at the C2 position of the furan is electron-withdrawing, which may slightly deactivate the ring towards electrophilic attack compared to unsubstituted furan. However, the directing effect will still strongly favor substitution at the C5 position.

Cycloaddition Reactions (e.g., Diels-Alder) Involving the Furan System

The furan ring can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This reaction provides a powerful tool for the synthesis of 7-oxabicyclo[2.2.1]heptane derivatives.

The reactivity of the furan diene is influenced by its substituents. Electron-donating groups enhance reactivity, while electron-withdrawing groups, such as the oxane-2,6-dione moiety, tend to decrease it. Despite this, 2-substituted furans can still react with strong dienophiles like maleic anhydride and N-substituted maleimides.

The Diels-Alder reaction of furans is often reversible, which allows for thermodynamic control of the products. Typically, the endo adduct is formed faster under kinetic control, but upon prolonged reaction time or heating, it can revert to the starting materials or rearrange to the more thermodynamically stable exo adduct.

Table 3: Diels-Alder Reactivity of the Furan Moiety

| Diene | Dienophile | Product | Stereochemistry |

|---|---|---|---|

| This compound | Maleic Anhydride | 7-Oxabicyclo[2.2.1]heptene adduct | Typically exo under thermodynamic control |

| This compound | N-Phenylmaleimide | 7-Oxabicyclo[2.2.1]heptene adduct | Exo favored, especially at higher temperatures |

Hydrogenation and Reduction of the Furan Ring

The aromatic furan ring can be reduced to the corresponding saturated tetrahydrofuran (B95107) ring through catalytic hydrogenation. This transformation is valuable for converting biomass-derived furanics into other useful chemicals.

A variety of catalysts are effective for this purpose, including those based on precious metals like palladium, platinum, and ruthenium, as well as transition metals such as nickel and cobalt. The choice of catalyst and reaction conditions (temperature, pressure, solvent) can influence the selectivity of the hydrogenation, especially when other reducible functional groups are present. In the case of this compound, it is possible to selectively hydrogenate the furan ring to a tetrahydrofuran ring while leaving the anhydride moiety intact, or conversely, to reduce the anhydride depending on the chosen catalytic system. For instance, some ruthenium catalysts are known to favor ring hydrogenation at lower temperatures. Electrochemical methods have also been explored for the ring hydrogenation of furan derivatives.

Modifications at the Oxane Ring of this compound

The oxane-2,6-dione ring, a derivative of glutaric anhydride, presents several sites for potential chemical modification. The reactivity is primarily centered around the C4 position and the two carbonyl groups.

Functionalization at C4 Position

The C4 position of the oxane ring is activated by the two adjacent carbonyl groups, making the protons on this carbon acidic. This allows for deprotonation by a suitable base to form a carbanion, which can then react with various electrophiles. While direct functionalization of this compound is not specifically detailed, analogous reactions on similar dicarbonyl compounds are well-established.

For instance, the C4-H in related systems can be selectively deprotonated. nih.gov This nucleophilic center can then undergo reactions such as alkylation with alkyl halides or arylation via cross-coupling reactions. The choice of base and reaction conditions is crucial to control the selectivity and prevent side reactions, such as ring-opening of the anhydride. nih.gov

Reactions at the Ketone Carbonyls

The anhydride moiety in the oxane-2,6-dione ring contains two electrophilic ketone carbonyls. These sites are susceptible to nucleophilic attack. Reactions with nucleophiles typically lead to the opening of the oxane ring.

Table 1: Potential Ring-Opening Reactions with Nucleophiles

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Alcohols | Methanol (CH₃OH) | Mono-ester of a substituted glutaric acid |

| Amines | Aniline (C₆H₅NH₂) | Mono-amide of a substituted glutaric acid |

These reactions are fundamental transformations for anhydride-containing structures, converting the cyclic system into a linear dicarboxylic acid derivative.

Palladium-Catalyzed Cross-Coupling Reactions and Other Metal-Mediated Transformations of this compound Derivatives

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. boisestate.edu For a derivative of this compound to participate in such reactions, a suitable leaving group must be installed on either the furan or the oxane ring.

The furan ring itself is a valuable component in cross-coupling reactions. mdpi.com For example, if the furan moiety were halogenated (e.g., at the 5-position), it could readily participate in Suzuki-Miyaura reactions with boronic acids to introduce new aryl or alkyl substituents. boisestate.eduysu.amresearchgate.net The Suzuki-Miyaura cross-coupling reaction is often preferred due to the mild reaction conditions and the stability and low toxicity of the boronic acid reagents. boisestate.edu

An alternative strategy involves creating an enolate or enol ether from the oxane-2,6-dione ring and converting it into a triflate or tosylate. This would install a reactive handle on the oxane ring, enabling cross-coupling reactions at that site. This approach has been successfully applied to similar lactone systems like 4-tosyl-2(5H)-furanone, which couples efficiently with various boronic acids in the presence of a palladium catalyst. ysu.amresearchgate.net

Table 2: Illustrative Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Type | Substrate Derivative | Coupling Partner | Catalyst/Ligand System |

|---|---|---|---|

| Suzuki-Miyaura | 5-Bromo-4-(furan-2-yl)oxane-2,6-dione | Arylboronic acid | Pd(OAc)₂, SPhos |

| Suzuki-Miyaura | 4-(5-Bromofuran-2-yl)oxane-2,6-dione | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ |

Photochemical and Electrochemical Reactivity of this compound

The photochemical and electrochemical behavior of this compound would be influenced by the electronic properties of both the furan and the dione (B5365651) moieties.

Photochemical Reactivity

Furan-containing compounds are known to undergo various photochemical reactions. Depending on the irradiation conditions and the molecular environment, reactions such as cycloadditions and rearrangements are possible. For example, some furan derivatives undergo [2+2] photocycloaddition reactions. und.edu In the context of this compound, UV irradiation could potentially lead to dimerization or reactions with solvents. researchgate.netresearchgate.net The presence of the dione functionality might also influence the photochemical pathways, potentially leading to ring-opening or decarboxylation reactions upon excitation.

Electrochemical Reactivity

The electrochemical behavior of this compound would likely involve redox processes centered on the furan ring and the dione system. The furan ring can be oxidized electrochemically. Similarly, heterocyclic compounds containing thiol or amine groups, which are structurally related to furan derivatives, have been studied using techniques like cyclic voltammetry, showing irreversible oxidation peaks often attributed to dimerization processes. researchgate.net The dione portion of the molecule could be susceptible to electrochemical reduction. The specific potentials for these processes would depend on the solvent, electrolyte, and electrode material used.

Derivatization and Analogues of 4 Furan 2 Yl Oxane 2,6 Dione

Synthesis of Substituted 4-(Furan-2-yl)oxane-2,6-dione Analogues

The synthesis of substituted analogues of this compound can be broadly categorized into two main strategies: modification of the furan (B31954) ring and alterations to the oxane-2,6-dione core.

The furan moiety offers several positions for substitution, allowing for the introduction of a wide range of functional groups that can modulate the electronic and steric properties of the molecule. Synthetic strategies often involve the use of pre-functionalized furans that are then used to construct the oxane-2,6-dione ring. For instance, various substituted furans can be prepared through methods like the Paal-Knorr furan synthesis or gold-catalyzed cyclizations of diols. organic-chemistry.org

One common precursor for such syntheses is a substituted 2-acetylfuran (B1664036). For example, a Knoevenagel condensation of a substituted 2-acetylfuran with malononitrile (B47326) can initiate a reaction sequence to build more complex heterocyclic systems attached to the furan ring. researchgate.net By varying the substituents on the initial furan derivative, a diverse library of analogues can be generated.

Table 1: Examples of Substituted Furan Precursors and Potential Analogues

| Substituent on Furan Ring | Example Precursor | Potential Analogue |

|---|---|---|

| Methyl | 2-Acetyl-5-methylfuran | 4-(5-Methylfuran-2-yl)oxane-2,6-dione |

| Phenyl | 2-Acetyl-5-phenylfuran | 4-(5-Phenylfuran-2-yl)oxane-2,6-dione |

| Bromo | 2-Acetyl-5-bromofuran | 4-(5-Bromofuran-2-yl)oxane-2,6-dione |

This table is illustrative, based on common synthetic transformations.

The oxane-2,6-dione ring, also known as a glutaric anhydride (B1165640) ring, can be modified by introducing substituents at the 3, 4, and 5-positions. The synthesis of such analogues typically involves using a substituted glutaric acid or its derivative in a cyclization reaction. For instance, 3-methylglutaric anhydride is a commercially available compound that could be used as a starting point. 1stsci.com The synthesis of the parent oxane-2,6-dione (glutaric anhydride) is achieved through the dehydration of glutaric acid, often using a reagent like acetic anhydride. reactory.app By analogy, substituted glutaric acids can be cyclized to form substituted oxane-2,6-diones. These substituted anhydrides could then be functionalized with a furan group at the 4-position through various C-C bond-forming reactions.

Table 2: Potential Modifications of the Oxane-2,6-dione Ring

| Position of Substitution | Substituent | Example Analogue Name |

|---|---|---|

| 3-position | Methyl | 4-(Furan-2-yl)-3-methyloxane-2,6-dione |

| 4-position | Phenyl | 4-(Furan-2-yl)-4-phenyloxane-2,6-dione |

| 5-position | Methyl | 4-(Furan-2-yl)-5-methyloxane-2,6-dione |

This table presents hypothetical analogues based on known substituted oxane-dione structures.

Development of Bicyclic and Polycyclic Systems Incorporating the this compound Scaffold

The this compound scaffold is a valuable precursor for the synthesis of more complex, fused heterocyclic systems. Intramolecular cyclization reactions are a key strategy for constructing these bicyclic and polycyclic frameworks. For example, a suitably functionalized furan-lactone derivative can undergo cyclization to form novel fused rings. Research has shown that pyridone-substituted furan-2(5H)-ones can be cyclized to afford furo[3,4-f]isoquinolines. researchgate.net Similarly, tetrasubstituted furans containing ester and acetyl groups can react with hydrazine (B178648) to yield furo[3,4-d]pyridazines. researchgate.net These transformations highlight the potential of the this compound structure to serve as a building block for creating diverse and complex molecular architectures.

Polymerization of this compound Derivatives for Material Science Applications

The oxane-2,6-dione moiety is a cyclic anhydride, a class of monomers well-known for its utility in polymer synthesis, particularly through ring-opening polymerization. The anhydride can react with nucleophiles such as diols or diamines to form polyesters and polyamides, respectively. The presence of the furan ring introduces additional functionality that can be exploited in material science. organic-chemistry.org For example, the furan group can participate in reversible Diels-Alder reactions, which can be used to create self-healing polymers or thermally responsive materials. The polymerization of this compound or its derivatives could lead to novel polymers with unique thermal, mechanical, and chemical properties, combining the characteristics of both polyesters/polyamides and furan-containing polymers.

Conjugation of this compound to Other Chemical Entities for Non-Biological Applications

The chemical reactivity of the anhydride ring in this compound makes it an excellent candidate for conjugation to other molecules. The anhydride can readily undergo nucleophilic acyl substitution with alcohols, amines, and thiols to open the ring and form a stable ester, amide, or thioester linkage, respectively. This reaction covalently attaches the furan-dione moiety to another chemical entity while introducing a carboxylic acid group. This conjugation strategy can be used to anchor the molecule to surfaces, incorporate it into larger supramolecular structures, or attach it to functional materials like dyes or photosensitizers for various non-biological applications.

Preparation of Deuterated and Isotopically Labelled this compound for Mechanistic Studies

Isotopic labeling is an indispensable tool for elucidating reaction mechanisms and tracking the metabolic fate of compounds. The synthesis of deuterated or otherwise isotopically labeled this compound can be achieved by incorporating isotopes at various stages of the synthesis. For example, deuterium (B1214612) can be introduced onto the furan ring. Synthetic routes have been developed for the deuterium-labeling of complex furan-containing molecules, such as 6-[5-(4-amidinophenyl)furan-2-yl]nicotinamidine. researchgate.net These methods can be adapted to produce deuterated furan precursors for the synthesis of the target molecule. Alternatively, the oxane-dione ring can be labeled using isotopically enriched glutaric acid. The use of deuterium oxide (D2O) as a deuterium source is a common strategy in the synthesis of labeled compounds. princeton.edu These labeled analogues are crucial for conducting detailed mechanistic studies, such as kinetic isotope effect experiments, to understand the compound's reactivity and transformation pathways.

Potential Applications of 4 Furan 2 Yl Oxane 2,6 Dione in Advanced Materials and Chemical Synthesis Strictly Non Biological

4-(Furan-2-yl)oxane-2,6-dione as a Versatile Building Block in Organic Synthesis

The bifunctional nature of this compound, featuring both an electron-rich furan (B31954) ring and an electrophilic anhydride (B1165640), makes it a highly versatile precursor in organic synthesis.

The synthesis of this compound can be conceptually approached through a Friedel-Crafts acylation of furan with glutaric anhydride. stackexchange.comrsc.org However, the inherent sensitivity of the furan ring to strong acids necessitates the use of mild catalysts, such as boron trifluoride etherate, to prevent polymerization. stackexchange.com The reaction of furan with anhydrides generally requires careful control of reaction conditions to achieve the desired acylation. google.comresearchgate.netresearchgate.net

Once synthesized, the furan ring in this compound can undergo a variety of transformations. The Diels-Alder reaction is a particularly notable transformation of the furan moiety, reacting with various dienophiles to construct complex bicyclic systems. capes.gov.brresearchgate.netacs.orgacs.org This reactivity opens pathways to a diverse range of polycyclic compounds that would be challenging to synthesize through other methods. The anhydride ring, on the other hand, can be readily opened by a wide range of nucleophiles, including alcohols and amines, to yield dicarboxylic acid derivatives. libretexts.orgnih.gov This ring-opening reaction provides a route to more complex, functionalized molecules.

The combination of these reactive sites allows for a modular approach to the synthesis of complex molecules. For instance, the furan ring could first participate in a Diels-Alder reaction, followed by the ring-opening of the anhydride to introduce further functionality. This sequential reactivity makes this compound a valuable intermediate for the construction of intricate molecular architectures.

The unique structure of this compound can serve as a scaffold for the development of novel organic reagents. By modifying either the furan or the anhydride portion of the molecule, reagents with tailored properties can be designed.

For example, the anhydride can be converted into a variety of other functional groups. Reaction with amines can produce amides and imides, while reduction can yield diols or lactones. These transformations allow for the introduction of new reactive centers or chelating sites. The furan ring can also be functionalized, for instance, through electrophilic substitution at the 5-position, further expanding the diversity of possible reagents. wikipedia.org

The development of reagents based on this scaffold could lead to new catalysts, ligands for metal complexes, or specialized building blocks for combinatorial chemistry. The rigid structure of the oxane ring combined with the versatile chemistry of the furan moiety provides a unique platform for reagent design.

Role of this compound in Supramolecular Chemistry and Self-Assembly (e.g., non-covalent interactions, crystal engineering)

The distinct electronic and structural features of this compound suggest its potential utility in supramolecular chemistry and crystal engineering. The furan ring, with its π-electron system, can participate in π-π stacking interactions, which are crucial for the self-assembly of aromatic molecules. nih.gov The oxygen heteroatom in the furan ring and the carbonyl groups of the anhydride can act as hydrogen bond acceptors, enabling the formation of well-defined hydrogen-bonded networks. researchgate.net

The interplay of these non-covalent interactions can be used to direct the assembly of molecules into specific one-, two-, or three-dimensional architectures. The ability to form such ordered structures is a key principle in crystal engineering, where the goal is to design and synthesize crystalline materials with desired properties. The self-assembly of furan-containing cyclodextrin (B1172386) derivatives into interlocked helical superstructures has been observed, highlighting the potential of the furan moiety to direct complex supramolecular architectures. researchgate.net

By introducing different functional groups onto the this compound scaffold, it may be possible to fine-tune the intermolecular interactions and thus control the resulting supramolecular structures. This could lead to the development of new materials with interesting optical, electronic, or porous properties. The incorporation of furan into liquid crystalline structures has also been shown to influence their mesomorphic properties. nih.gov

Integration of this compound Derivatives into Polymer Architectures

The presence of both a polymerizable furan ring and a reactive anhydride group makes this compound and its derivatives highly promising candidates for the construction of novel polymer architectures.

Furan-based monomers are of growing interest for the synthesis of sustainable polymers from renewable resources. rsc.org this compound could serve as a monomer in several polymerization strategies. The furan ring can undergo radical polymerization, although it is known that the Diels-Alder adduct with maleic anhydride can also homopolymerize. capes.gov.brscispace.com The anhydride group can also be used in step-growth polymerization. For instance, reaction with diols or diamines would lead to the formation of polyesters or polyamides, respectively, with the furan moiety as a pendant group.

The incorporation of the furan-oxane-dione structure into a polymer backbone could impart unique properties to the resulting material. The rigid cyclic structure of the anhydride and the aromaticity of the furan ring could enhance the thermal stability and mechanical strength of the polymer. Furthermore, the pendant furan groups would be available for post-polymerization modification, allowing for the tailoring of the polymer's properties for specific applications. The synthesis of furan-containing low band-gap polymers has been shown to be advantageous for applications in organic solar cells. nih.gov

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Reactive Moiety | Potential Co-monomer | Resulting Polymer Type |

| Radical Polymerization | Furan Ring | - (Homopolymerization) or other vinyl monomers | Vinyl polymer with pendant furan-oxane-dione groups |

| Step-Growth Polymerization | Anhydride Ring | Diols | Polyester (B1180765) with pendant furan groups |

| Step-Growth Polymerization | Anhydride Ring | Diamines | Polyamide with pendant furan groups |

| Diels-Alder Polymerization | Furan Ring | Bismaleimides | Cross-linked polymer network |

Cross-linking Agents in Polymer Networks

The furan moiety in this compound is capable of participating in Diels-Alder reactions, which can be utilized for the cross-linking of polymer chains. zbaqchem.comzbaqchem.comresearchgate.net A particularly interesting application is the use of the furan-maleimide Diels-Alder reaction, which is thermoreversible. nih.govrsc.org This means that the cross-links can be formed at a lower temperature and broken at a higher temperature, allowing the material to be reshaped, repaired, or recycled.

By incorporating this compound or its derivatives into a polymer backbone, and then reacting it with a bismaleimide (B1667444) cross-linker, a thermally reversible network can be created. The anhydride part of the molecule could be used to attach it to a polymer backbone, for example, by reacting it with a hydroxyl- or amine-functionalized polymer. The pendant furan groups would then be available for cross-linking. This approach could lead to the development of self-healing materials and recyclable thermosets.

The efficiency of cross-linking and the properties of the resulting network can be controlled by the concentration of the furan groups and the stoichiometry of the furan and maleimide (B117702) moieties. nih.gov This allows for the fine-tuning of the material's mechanical properties, such as its stiffness and elasticity. The use of cross-linking agents is a common strategy to enhance the properties of polymers, inducing elasticity and stability. youtube.com

Potential in Catalysis: this compound as a Ligand Precursor or Organocatalyst

While direct catalytic applications of this compound have not been documented in current literature, its structure presents intriguing possibilities for its use as a precursor to catalytic species or as an organocatalyst itself.

Ligand Precursor for Homogeneous Catalysis: The furan moiety, with its heteroaromatic character and oxygen atom, can act as a coordinating ligand for a variety of metal centers. Furan-containing ligands have been successfully employed in several catalytic systems. For instance, aluminum complexes bearing furan-2-ylmethanolate have been synthesized and evaluated for the ring-opening polymerization of ε-caprolactone. rsc.org The furan oxygen can coordinate to the metal, influencing the electronic and steric environment of the catalytic center. It is plausible that this compound could be modified—for example, through the reduction of a carbonyl group or ring-opening of the anhydride—to create a bidentate or polydentate ligand. The combination of the "soft" furan ring and a "hard" oxygen donor from the opened anhydride could offer unique binding properties for transition metals, potentially leading to catalysts for reactions such as hydrogenations, cross-couplings, or polymerizations. rsc.orgaiche.org

Organocatalysis: The field of organocatalysis, which uses small organic molecules to accelerate chemical reactions, offers another avenue for the potential application of this compound. Furan derivatives are pivotal in various organocatalytic transformations. nih.govnih.gov The chiral environment that could be created from derivatives of this compound might be exploited in asymmetric synthesis. For example, cinchona alkaloids, a type of organocatalyst, have been used to catalyze the asymmetric addition of β-ketoesters to furan-containing precursors to generate chiral annulated furans with high stereoselectivity. nih.gov The defined stereochemistry and functional groups of the target molecule could be designed to act as a scaffold for a new class of organocatalysts, facilitating stereoselective reactions.

The table below summarizes the potential catalytic roles based on the compound's structural features.

| Structural Moiety | Potential Catalytic Role | Relevant Precedent/Concept | Potential Reactions Catalyzed |

| Furan Ring | Metal Coordination Site | Furan-2-ylmethanolate in Al-catalyzed polymerization. rsc.org | Polymerization, Hydrogenation, Cross-Coupling |

| Oxane-2,6-dione | Ligand Backbone/Modifier | Ring-opening to create additional donor sites. | Asymmetric Synthesis, Cyclizations |

| Whole Molecule | Organocatalyst Scaffold | Asymmetric synthesis using furan-based compounds. nih.govnih.gov | Michael Additions, Aldol Reactions |

Applications in Sensors and Optoelectronic Materials

The combination of a conjugated furan system with a functional anhydride ring suggests that this compound could be a valuable building block for advanced materials, particularly in the fields of sensors and optoelectronics.

Building Block for Conjugated Polymers: Furan-based conjugated polymers are gaining significant attention as "green" electronic materials because the furan monomer can be derived from renewable biomass. researchgate.netntu.edu.sg These materials exhibit promising optoelectronic properties, including high fluorescence and good charge transport characteristics, making them suitable for devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.netacs.org Fused polycyclic furans have shown high hole mobilities, rivaling their more common thiophene-based counterparts. acs.org The this compound molecule could be incorporated into a polymer backbone. The oxane-2,6-dione ring, being a cyclic anhydride, is a well-known monomer for producing polyesters and polyamides. nih.govfishersci.com Polymerization via ring-opening of the anhydride with a suitable comonomer (e.g., a diol or diamine) would yield a polymer chain where the furan units are appended at regular intervals. Such a structure could lead to materials with tunable optoelectronic properties, where the polymer backbone, derived from the anhydride, controls the bulk properties like solubility, processability, and thermal stability. researchgate.net

Chemosensors: The furan ring can be chemically modified to create "activated furans" that undergo colorimetric changes in the presence of specific analytes, such as amines. encyclopedia.pub This principle forms the basis of certain chemosensors. It is conceivable that this compound could be functionalized to operate as a colorimetric sensor. Furthermore, the anhydride moiety is reactive towards nucleophiles, a property that could be harnessed for analyte detection.

Light-Responsive Materials: Functionalization with glutaric anhydride (the parent structure of the oxane-2,6-dione ring) has been shown to impart novel properties to polymers, such as shape memory and self-healing capabilities that can be triggered by near-infrared (NIR) light. researchgate.net In these systems, the material can recover its original shape or heal a crack upon NIR irradiation, which induces photothermal effects. researchgate.net Incorporating the this compound unit into a polymer network could create a material that combines the intrinsic electronic properties of the furan with the light-responsive, dynamic nature of the anhydride-derived linkages, opening possibilities for smart coatings, actuators, or responsive optical components.

The potential applications in advanced materials are summarized in the table below.

| Potential Application | Key Structural Feature | Mechanism/Principle | Precedent |

| Organic Semiconductors | Furan Ring | Incorporation into conjugated polymer backbones for charge transport. | Fused polycyclic furans in OFETs. acs.orgntu.edu.sg |

| Polymer Synthesis | Oxane-2,6-dione (Anhydride) | Ring-opening polymerization with comonomers. | Use of glutaric anhydride in polyester synthesis. nih.govfishersci.comresearchgate.net |

| Colorimetric Sensors | Furan Ring | Formation of colored products upon reaction with analytes. | Activated furans for amine sensing. encyclopedia.pub |

| NIR-Responsive Materials | Oxane-2,6-dione (Anhydride) | Photothermal effect inducing shape memory or self-healing. | Glutaric anhydride-functionalized copolymers. researchgate.net |

Analytical Methodologies for the Quantitation and Purity Assessment of 4 Furan 2 Yl Oxane 2,6 Dione in Research Contexts

Chromatographic Techniques (HPLC, GC, TLC) for Separation and Purity Determination

Chromatographic methods are paramount for the separation of 4-(Furan-2-yl)oxane-2,6-dione from reaction mixtures, by-products, and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) each offer distinct advantages in the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds, making it well-suited for furan (B31954) derivatives and lactones. For the analysis of this compound, a reversed-phase HPLC method would likely be employed. In this setup, a non-polar stationary phase (such as C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. chemicalbook.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The furan ring introduces some hydrophobicity, while the dione-lactone portion adds polarity, influencing its retention characteristics.

A diode-array detector (DAD) or a UV-Vis detector would be suitable for the detection of this compound, as the furan ring exhibits UV absorbance. nih.gov The purity of the compound can be determined by integrating the peak area of the analyte and any impurities present in the chromatogram.

Illustrative HPLC Method Parameters:

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | UV at 254 nm |

| Column Temperature | 25 °C |

Gas Chromatography (GC)

GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds. The applicability of GC for this compound would depend on its volatility and thermal stability. rsc.orgnist.gov Given that many furan derivatives are volatile, GC could be a viable method. A capillary column with a non-polar or medium-polarity stationary phase, such as a polysiloxane-based phase (e.g., DB-5 or HP-5), would be appropriate. rsc.org

Coupling GC with a mass spectrometer (GC-MS) would provide not only retention time data for purity assessment but also mass spectral data for structural confirmation. rsc.orgspectrabase.com

Illustrative GC-MS Method Parameters:

| Parameter | Value |

|---|---|

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| Detector | Mass Spectrometer (EI, 70 eV) |

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique for monitoring reaction progress, identifying compounds, and assessing purity. For this compound, a silica (B1680970) gel plate would serve as the stationary phase, and a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) would be used as the mobile phase. nist.gov The separation is based on the compound's affinity for the stationary phase versus the mobile phase. The spots can be visualized under UV light due to the furan ring or by using a staining agent. The retention factor (Rf) value can be calculated to characterize the compound's mobility in a given solvent system.

Illustrative TLC System:

| Component | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | UV lamp (254 nm) or iodine vapor |

Spectrophotometric Methods (UV-Vis) for Concentration Determination

UV-Visible spectrophotometry is a straightforward and effective method for quantifying compounds that absorb light in the UV-Vis region. The furan ring in this compound contains a conjugated π-electron system, which results in characteristic UV absorption. nih.gov The wavelength of maximum absorbance (λmax) can be determined by scanning a solution of the pure compound over a range of wavelengths.

Once the λmax is known, a calibration curve can be constructed by measuring the absorbance of a series of solutions with known concentrations. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. This allows for the determination of the concentration of unknown samples of this compound.

Illustrative UV-Vis Data:

| Parameter | Value |

|---|---|

| Solvent | Ethanol or Acetonitrile |

| λmax | ~250-270 nm (estimated based on furan chromophore) |

| Molar Absorptivity (ε) | To be determined experimentally |

Thermal Analysis (TGA, DSC) for Material Science Relevant Transitions

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide valuable information about the thermal stability and phase behavior of materials.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This analysis is crucial for determining the decomposition temperature of this compound. The resulting thermogram would show the temperature at which the compound begins to lose mass, indicating thermal degradation. This information is important for understanding the compound's stability and for setting appropriate temperature limits in other analytical methods like GC. Furan-containing polymers have been studied by TGA to assess their thermal stability.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For this compound, DSC can be used to determine its melting point, a key indicator of purity. A sharp melting peak suggests a high-purity crystalline solid. DSC can also reveal other phase transitions, such as glass transitions or crystallization events. The thermal behavior of lactones and furan derivatives has been investigated using DSC to understand their phase transitions.

Illustrative Thermal Analysis Data:

| Analysis | Parameter | Illustrative Value |

|---|---|---|

| TGA | Onset of Decomposition | > 200 °C |

| DSC | Melting Point (Tm) | To be determined experimentally |

Future Research Directions and Emerging Trends for 4 Furan 2 Yl Oxane 2,6 Dione

Exploration of Novel Synthetic Pathways and Catalytic Systems for 4-(Furan-2-yl)oxane-2,6-dione

The synthesis of functionalized heterocyclic compounds such as this compound is a focal point of modern organic chemistry, driven by the potential utility of such scaffolds in materials science and chemical synthesis. Future research will likely prioritize the development of more efficient, selective, and sustainable synthetic methodologies. The exploration of novel catalytic systems is central to this endeavor. While specific routes to this compound are not extensively documented, research on related furan (B31954) syntheses provides a roadmap for future investigations.

Metal-catalyzed reactions have become a cornerstone for constructing furan rings and can be adapted for the synthesis or functionalization of furan-containing molecules. hud.ac.uk For instance, palladium-catalyzed one-pot syntheses have demonstrated high yields for various functionalized furans, highlighting the critical role of the solvent, base, and oxidant in optimizing the reaction. mdpi.com Dioxane has been shown to be a highly effective solvent in certain palladium-catalyzed systems. mdpi.com Similarly, catalysts based on copper, iron, gold, and ruthenium have been successfully employed in the synthesis of diverse furan derivatives, often enabling unique reaction pathways and access to complex structures. hud.ac.ukmdpi.com

Future synthetic strategies for this compound could involve the coupling of a furan-containing precursor with a suitable three-carbon component to form the oxane-2,6-dione ring, or conversely, the attachment of a furan ring to a pre-existing oxanedione structure. The development of bifunctional catalysts that can facilitate multiple transformation steps in a single pot represents a significant area for advancement. For example, catalysts that combine acidic and metallic sites could enable cascade reactions, starting from simple, bio-based precursors. researchgate.net

Table 1: Potential Catalytic Systems for Investigation in the Synthesis of this compound

| Catalyst Type | Potential Advantages | Example Application for Furan Synthesis |

|---|---|---|

| Palladium-based | High efficiency, functional group tolerance, well-understood mechanisms. mdpi.com | One-pot synthesis of substituted furans from 1,4-dicarbonyl compounds and allyl halides. mdpi.com |

| Copper-based | Low cost, versatile reactivity. hud.ac.uk | Intramolecular O-vinylation of ketones to form furan rings. hud.ac.uk |

| Gold-based | Mild reaction conditions, unique activation of alkynes. hud.ac.uk | Cyclization of 1-oxiranyl-2-alkynyl esters with various nucleophiles. hud.ac.uk |

| Iron-based | Inexpensive, environmentally benign. hud.ac.uk | Cyclization of propargyl vinyl ethers to produce furans. hud.ac.uk |

| Bifunctional Acid/Metal | Enables one-pot cascade reactions from simple precursors. researchgate.net | Conversion of 2-methylfuran (B129897) over bifunctional catalysts to produce other valuable chemicals. researchgate.net |

Development of Advanced Materials Incorporating the this compound Scaffold

The unique structure of this compound, which combines a furan moiety with a cyclic anhydride (B1165640) (oxane-2,6-dione), suggests its potential as a versatile building block for advanced materials. Furan derivatives are recognized as promising bio-based monomers for creating sustainable polymers. patsnap.com

The furan ring itself is a key component in developing materials with tunable properties. For instance, the furan group can participate in reversible Diels-Alder reactions, which can be exploited to create self-healing polymers and shape-memory materials. researchgate.net This functionality could be integrated into polymer networks, allowing for damage repair or programmed shape changes in response to thermal stimuli.

Furthermore, the oxane-2,6-dione portion of the molecule is essentially a cyclic anhydride, a class of monomers well-known for its utility in ring-opening polymerization to produce polyesters. These polyesters could exhibit a range of properties depending on the polymerization conditions and any co-monomers used. The incorporation of the furan group along the polyester (B1180765) backbone could impart novel thermal, mechanical, and chemical resistance properties. patsnap.com The development of polymers from this compound could lead to new classes of bio-based plastics, resins, coatings, and adhesives with enhanced performance characteristics. hud.ac.ukpatsnap.com

Table 2: Potential Advanced Materials Derived from this compound

| Material Type | Relevant Functional Moiety | Potential Properties & Applications |

|---|---|---|

| Self-Healing Polymers | Furan Ring | Reversible covalent bonding via Diels-Alder reaction, enabling autonomous material repair. researchgate.net |

| Shape-Memory Polymers | Furan Ring | Stimuli-responsive materials that can recover a pre-programmed shape upon heating. researchgate.net |

| Bio-based Polyesters | Oxane-2,6-dione Ring | Ring-opening polymerization to create sustainable alternatives to petrochemical-based plastics. patsnap.com |

| High-Performance Resins | Combined Scaffold | Enhanced thermal stability and chemical resistance for use in coatings, adhesives, and composites. patsnap.com |

In-depth Mechanistic Studies of this compound Reactivity and Selectivity

A thorough understanding of the reactivity and selectivity of this compound is essential for its effective utilization. Future research must focus on detailed mechanistic studies to elucidate how the molecule behaves under various reaction conditions. The presence of two distinct reactive moieties—the aromatic furan ring and the electrophilic oxane-2,6-dione ring—presents interesting challenges and opportunities for selective chemical transformations.

Mechanistic investigations would need to address the chemoselectivity of reactions. For example, in reactions with nucleophiles, will attack occur preferentially at the carbonyl carbons of the anhydride or at the furan ring? Similarly, for electrophilic substitution, which positions on the furan ring are most reactive, and how does the oxanedione substituent influence this reactivity?

Modern mechanistic studies often combine experimental kinetics with computational chemistry. rsc.org Techniques like in-situ NMR could be used to monitor reaction progress and identify intermediates. researchgate.net Concurrently, theoretical calculations using methods like Density Functional Theory (DFT) can provide insights into reaction pathways, transition state energies, and the electronic properties of intermediates. mdpi.com For instance, DFT studies could predict the relative electrophilicity of different sites on the molecule, guiding the design of selective synthetic transformations. Understanding these fundamental aspects of reactivity is crucial for controlling reaction outcomes and developing predictable synthetic protocols.

Application of Machine Learning and AI in Predicting this compound Properties and Reactivity (Non-Biological Focus)

The application of artificial intelligence (AI) and machine learning (ML) is rapidly transforming chemical research. chemai.io These tools offer the potential to accelerate the discovery and optimization of chemical processes related to this compound without a biological focus.

Furthermore, ML models can be developed to predict the physicochemical properties of new molecules. By inputting the structure of this compound, an AI tool could estimate properties relevant to materials science, such as solubility, thermal stability, and mechanical strength, guiding its application in the development of advanced materials. As experimental data is generated from sensors during synthesis, AI algorithms can analyze this information in real-time to monitor reaction progress and make accurate predictions about yield and purity, enabling a more automated and efficient approach to chemical experimentation. chemai.io

Table 3: Potential Applications of AI/Machine Learning for this compound Research

| AI/ML Application Area | Specific Task | Potential Impact |

|---|---|---|

| Reactivity Prediction | Predict reaction outcomes, yields, and by-products for synthetic pathways. chemai.iochemistryworld.com | Accelerate the development of efficient synthetic routes. |

| Property Prediction | Estimate physicochemical properties (e.g., thermal stability, solubility). | Guide the rational design of materials with desired characteristics. |

| Impurity Prediction | Identify potential impurities in multi-step syntheses. researchgate.net | Improve process development and purification strategies. |

| Real-time Optimization | Analyze sensor data during synthesis to predict yield and purity. chemai.io | Enable automated process control and optimization. |

Sustainability and Circular Economy Aspects in the Lifecycle of this compound Production and Utilization

The shift from a linear, fossil-based economy to a circular, bio-based one is a paramount goal for the chemical industry. rsc.org Furan-containing compounds are at the forefront of this transition, as they can often be derived from renewable biomass resources like agricultural waste. patsnap.commdpi.com The lifecycle of this compound should be designed and evaluated with sustainability and circularity as core principles.

The production phase should focus on sourcing the furan component from bio-based platform chemicals like furfural, which is produced from the hemicellulose fraction of lignocellulosic biomass. researchgate.net The synthetic processes themselves should be designed according to the principles of green chemistry, utilizing energy-efficient methods, renewable solvents, and highly reusable catalysts to minimize waste and environmental impact. researchgate.netrsc.org

In the utilization phase, incorporating this compound into materials that are designed for recyclability or biodegradability is crucial for closing the loop. For example, polyesters derived from the oxanedione ring could be designed for chemical recycling, where the polymer is broken down back into its constituent monomers, which can then be used to create new materials. Life cycle assessment (LCA) studies will be essential to quantify the environmental benefits, such as reductions in global warming potential and non-renewable energy use, compared to conventional petrochemical-based materials. researchgate.net By focusing on a bio-based origin and an end-of-life strategy, this compound can serve as an exemplar compound within a sustainable circular economy. rsc.org

Q & A

Q. How do researchers resolve discrepancies between theoretical and experimental physicochemical properties (e.g., solubility, logP)?

- Methodology : Re-evaluate computational parameters (e.g., solvent models in COSMO-RS). Experimentally measure solubility via shake-flask method with HPLC quantification. Compare with predicted values using software like ACD/Labs .

Key Considerations

- Data Limitations : Many physicochemical and toxicological properties remain uncharacterized, necessitating extrapolation from furan/oxane analogs .

- Methodological Rigor : Prioritize orthogonal analytical techniques and computational validation to address data gaps .

- Safety : Adhere to RIFM/IFRA guidelines for handling bioactive furan derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.